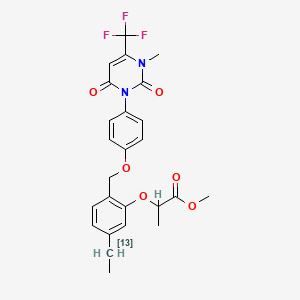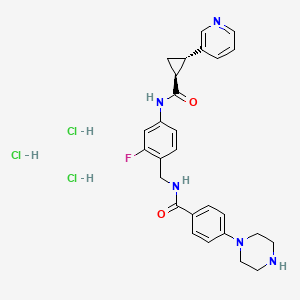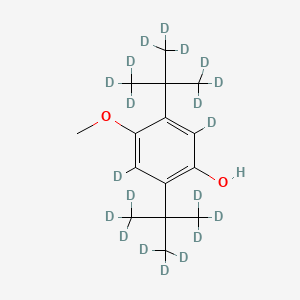
(+/-)-Benzfendizone-13C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Benzfendizone-13C1 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a labeled version of Benzfendizone, where the carbon-13 isotope is incorporated into the molecular structure. The labeling with carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Benzfendizone-13C1 typically involves the incorporation of carbon-13 into the precursor molecules. This can be achieved through various synthetic routes, including:
Grignard Reaction: A common method where a carbon-13 labeled Grignard reagent reacts with a suitable electrophile to form the desired compound.
Carbon-13 Labeled Reagents: Utilizing commercially available carbon-13 labeled reagents in the synthesis process to ensure the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Benzfendizone-13C1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(+/-)-Benzfendizone-13C1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (+/-)-Benzfendizone-13C1 involves its interaction with specific molecular targets. The carbon-13 labeling allows researchers to track the compound’s behavior in various environments. The pathways involved include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Interaction: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzfendizone: The non-labeled version of the compound.
Carbon-13 Labeled Compounds: Other compounds labeled with carbon-13 for research purposes.
Uniqueness
(+/-)-Benzfendizone-13C1 is unique due to its specific labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides detailed insights into molecular structures and dynamics that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C25H25F3N2O6 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
methyl 2-[5-(113C)ethyl-2-[[4-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]methyl]phenoxy]propanoate |
InChI |
InChI=1S/C25H25F3N2O6/c1-5-16-6-7-17(20(12-16)36-15(2)23(32)34-4)14-35-19-10-8-18(9-11-19)30-22(31)13-21(25(26,27)28)29(3)24(30)33/h6-13,15H,5,14H2,1-4H3/i5+1 |
Clave InChI |
LYPWWQLKWQNQKV-HOSYLAQJSA-N |
SMILES isomérico |
C[13CH2]C1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
SMILES canónico |
CCC1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)


![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)



